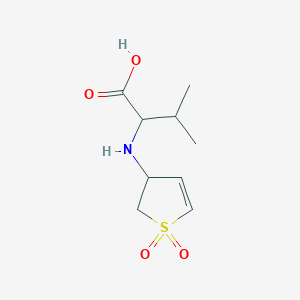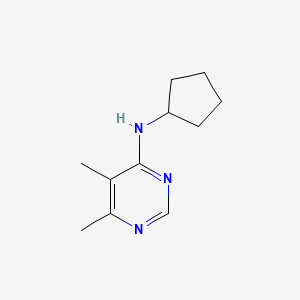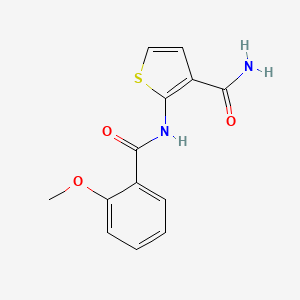
2-Methyloxane-4-thiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyloxane-4-thiol is an organic compound that belongs to the class of thiols, which are sulfur analogs of alcohols. Thiols are characterized by the presence of a sulfhydryl (-SH) group. This compound is known for its distinctive sulfurous odor and is used in various chemical applications due to its reactivity and unique properties.
准备方法
Synthetic Routes and Reaction Conditions
2-Methyloxane-4-thiol can be synthesized through several methods. One common approach involves the reaction of sodium hydrosulfide with an alkyl halide. This method relies on the high nucleophilicity of sulfur to displace the halide ion, forming the thiol . Another method uses thiourea as a nucleophilic sulfur source, which reacts with an alkyl halide to produce an alkylisothiouronium salt. This intermediate is then hydrolyzed to yield the thiol .
Industrial Production Methods
In industrial settings, the production of thiols often involves large-scale reactions using similar principles. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Industrial processes may also incorporate additional steps for purification and quality control to ensure the thiol meets specific standards for its intended applications.
化学反应分析
Types of Reactions
2-Methyloxane-4-thiol undergoes various chemical reactions, including:
Oxidation: Thiols can be oxidized to form disulfides (R-S-S-R’).
Substitution: Thiols can participate in nucleophilic substitution reactions, where the sulfhydryl group displaces a leaving group in a substrate.
Common Reagents and Conditions
Common reagents used in reactions with thiols include oxidizing agents like bromine (Br2) and iodine (I2) for oxidation reactions, and bases such as sodium hydroxide (NaOH) for deprotonation reactions . Reaction conditions vary depending on the desired outcome, but they often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from reactions involving this compound include disulfides, thioacetals, and various substituted thiol derivatives. These products are valuable in different chemical processes and applications.
科学研究应用
2-Methyloxane-4-thiol has a wide range of applications in scientific research:
作用机制
The mechanism of action of 2-Methyloxane-4-thiol involves its ability to participate in redox reactions and form disulfide bonds. Thiols act as antioxidants by scavenging reactive oxygen species (ROS) and protecting cells from oxidative damage . They also play a role in enzymatic reactions and cellular signaling pathways, contributing to various physiological processes .
相似化合物的比较
Similar Compounds
Ethanethiol: A simple thiol with a similar structure but different reactivity and applications.
2-Methyloxolane: A related compound used as a solvent in green chemistry applications.
Thiourea: A sulfur-containing compound with diverse applications in organic synthesis and biological research.
Uniqueness
2-Methyloxane-4-thiol is unique due to its specific structure, which imparts distinct reactivity and properties compared to other thiols. Its ability to form stable thioacetals and participate in redox reactions makes it valuable in various chemical and biological applications.
属性
IUPAC Name |
2-methyloxane-4-thiol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12OS/c1-5-4-6(8)2-3-7-5/h5-6,8H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AASSWVHNNJRVIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CCO1)S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-7-hydroxy-8-(pyrrolidin-1-ylmethyl)-4H-chromen-4-one](/img/structure/B2784739.png)
![1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-phenylurea](/img/structure/B2784742.png)
![6-(2-chloro-6-fluorobenzyl)-3-(3,4-dimethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2784746.png)
![3-(Tert-butyl)-2-(phenylcarbonyl)indeno[3,2-C]pyrazol-4-one](/img/structure/B2784749.png)
![2-({9-ethoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl}sulfanyl)-1-(piperidin-1-yl)ethan-1-one](/img/structure/B2784750.png)


![2-[(Trifluoromethyl)thio]ethanamine](/img/structure/B2784754.png)

![[1-(3,6-Dihydro-2H-pyran-4-yl)cyclobutyl]methanamine;hydrochloride](/img/structure/B2784757.png)

![{2-[(4-Chlorophenyl)sulfanyl]-5-nitrophenyl}methanol](/img/structure/B2784759.png)


